molecular formula C13H15N3O2 B8422527 N-(2,4-dimethoxybenzyl)pyridazin-3-amine

N-(2,4-dimethoxybenzyl)pyridazin-3-amine

Cat. No. B8422527
M. Wt: 245.28 g/mol
InChI Key: INLXPHYXGLAHKE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxybenzyl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxybenzyl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2,4-dimethoxybenzyl)pyridazin-3-amine

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]pyridazin-3-amine

InChI

InChI=1S/C13H15N3O2/c1-17-11-6-5-10(12(8-11)18-2)9-14-13-4-3-7-15-16-13/h3-8H,9H2,1-2H3,(H,14,16)

InChI Key

INLXPHYXGLAHKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NN=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-N-(2,4-dimethoxybenzyl)pyridazin-3-amine (7.5 g, 26.9 mmol) in ethanol (250 mL) was added ammonium formate (5.94 g, 94.15 mmol) and the mixture was degassed with nitrogen three times. Palladium on charcoal (10 wt %, 2.14 g) was added and the mixture was degassed and recharged with nitrogen and stirred at 80° C. for 90 minutes under a nitrogen atmosphere. The mixture was filtered, concentrated to 15 mL and partitioned between DCM (200 mL) and water (150 mL). The organic layer was washed with brine (150 mL) and concentrated in vacuo. The residue was recrystallised from EtOAc to afford the title compound as cream coloured solid (4.5 g, 68%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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